molecular formula C19H18N2O3S B2429237 N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 892852-52-7

N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2429237
CAS No.: 892852-52-7
M. Wt: 354.42
InChI Key: KURZBPYVNIJPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Isopropylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule composed of a 2,3-dihydrobenzo[b][1,4]dioxine moiety linked to a 6-isopropylbenzo[d]thiazole ring via a carboxamide bridge. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The benzo[d]thiazole scaffold is a privileged structure in pharmacology, known to be present in compounds with a wide range of biological activities, including antimicrobial and antitumor effects . Furthermore, the 2,3-dihydrobenzo[b][1,4]dioxine (or 1,4-benzodioxane) ring system is a recognized pharmacophore in the development of bioactive molecules and has been identified as a key structural feature in inhibitors of important enzyme targets such as Poly(ADP-ribose) polymerase 1 (PARP1) . PARP1 is a well-established anticancer drug target involved in DNA repair processes, and inhibitors are investigated for their potential to synergize with chemotherapy and radiotherapy . Researchers can utilize this chemical as a key intermediate or a novel scaffold for the design and synthesis of new bioactive molecules. Its structure offers potential for exploration in various biochemical assays, particularly those targeting DNA repair mechanisms in oncology research, given the demonstrated activity of closely related analogs. It may also serve as a building block in the development of chemical probes to study protein function. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11(2)12-7-8-13-17(9-12)25-19(20-13)21-18(22)16-10-23-14-5-3-4-6-15(14)24-16/h3-9,11,16H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURZBPYVNIJPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiazole moiety and a benzo[d]dioxine unit. Its molecular formula is C17H18N2O3S, and it features a carboxamide functional group that may play a critical role in its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including compounds similar to this compound. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer), and MRC-5 (normal lung fibroblast).
  • IC50 Values :
    • A549: 6.75 ± 0.19 μM (2D assay)
    • HCC827: 6.26 ± 0.33 μM (2D assay)
    • NCI-H358: 6.48 ± 0.11 μM (2D assay) .

The activity was notably higher in two-dimensional assays compared to three-dimensional assays, indicating the need for further structural optimization to enhance selectivity towards cancer cells over normal cells.

Antimicrobial Activity

In addition to antitumor properties, compounds related to this compound have shown promising antimicrobial activity:

  • Tested Organisms :
    • Gram-negative: Escherichia coli
    • Gram-positive: Staphylococcus aureus
    • Eukaryotic model: Saccharomyces cerevisiae

The compounds exhibited strong antibacterial effects, particularly against Staphylococcus aureus, suggesting their potential as new antimicrobial agents .

The proposed mechanism of action for the antitumor activity involves the binding of these compounds to DNA, specifically within the minor groove. This interaction may disrupt DNA replication and transcription processes crucial for cancer cell proliferation . The presence of specific substituents such as nitro or chloro groups appears to influence binding affinity and selectivity.

Case Studies

  • Study on Lung Cancer Cell Lines :
    • A study evaluated the effects of various benzothiazole derivatives on lung cancer cell lines, revealing that modifications in chemical structure significantly impacted cytotoxicity.
    • Compounds were tested in both 2D and 3D formats to assess their efficacy in more physiologically relevant environments.
  • Antimicrobial Testing :
    • Compounds were subjected to broth microdilution tests according to CLSI guidelines, demonstrating effective inhibition of bacterial growth at low concentrations.
    • The results indicated that certain structural features enhanced antimicrobial potency .

Summary Table of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 Values (μM)Notes
AntitumorA5496.75 ± 0.19Higher activity in 2D assays
HCC8276.26 ± 0.33Significant effect on lung cancer cells
NCI-H3586.48 ± 0.11Moderate activity in normal fibroblasts
AntimicrobialE. coliNot specifiedEffective against Gram-positive bacteria
S. aureusNot specifiedPotential as new antimicrobial agents

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions, typically starting with coupling the benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine moieties. Key steps include:

  • Amide bond formation : Reacting 6-isopropylbenzo[d]thiazol-2-amine with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C are critical to avoid side reactions and ensure high yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures is recommended .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons in the benzo[d]thiazole ring appearing at δ 7.2–8.5 ppm and dihydrodioxine protons as a multiplet at δ 4.2–4.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area normalization) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak at m/z 397.1 (calculated for C₂₁H₂₀N₂O₃S) .

Q. What physicochemical properties influence its experimental handling?

  • Solubility : Moderate solubility in DMSO (≥10 mM) and DMF, but limited in aqueous buffers (<0.1 mM) due to the hydrophobic isopropyl and dioxane groups .
  • Stability : Stable at −20°C under inert gas (argon) but prone to hydrolysis in acidic/basic conditions; store lyophilized or in anhydrous solvents .

Advanced Research Questions

Q. How can computational methods predict its biological targets and binding modes?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with orexin receptors (OX1R/OX2R), leveraging homology models based on PDB 6TO7. Focus on hydrogen bonding between the carboxamide group and residues like Tyr₃¹⁷ and Asp₃²⁰ .
  • MD simulations : GROMACS or AMBER can assess binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) to validate docking poses .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Assay standardization : Validate conflicting results (e.g., IC₅₀ variations) by replicating assays under consistent conditions (e.g., cell line, ATP concentration in kinase assays) .
  • Orthogonal assays : Cross-check orexin receptor inhibition (cAMP assay) with calcium flux measurements to confirm target engagement .

Q. What strategies optimize derivative synthesis for structure-activity relationship (SAR) studies?

  • Functional group substitution : Replace the isopropyl group with cyclopropyl or tert-butyl to study steric effects on receptor binding .
  • Bioisosteric replacement : Substitute the dioxane ring with a tetrahydrofuran or morpholine moiety to modulate polarity and metabolic stability .

Q. How can reaction parameters be optimized to scale up synthesis without compromising purity?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature (60–100°C), solvent ratio (DMF:H₂O = 9:1), and catalyst loading (EDCI, 1.2 equiv) .
  • Process analytical technology (PAT) : In-line FTIR monitors amide bond formation in real time, reducing byproduct formation .

Q. What advanced techniques address challenges in purity assessment?

  • Chiral HPLC : Resolve enantiomeric impurities using a Chiralpak AD-H column (heptane/ethanol = 85:15) if stereocenters are present .
  • LC-MS/MS : Quantify trace degradation products (e.g., hydrolyzed carboxamide) with a detection limit of 0.01% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.